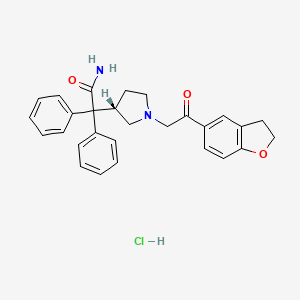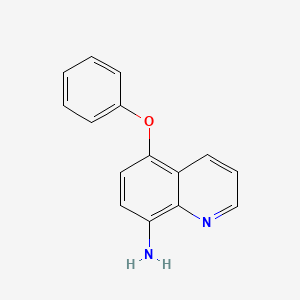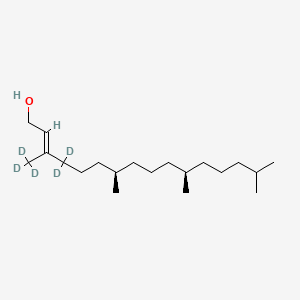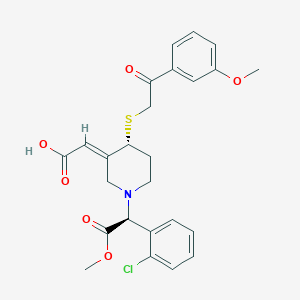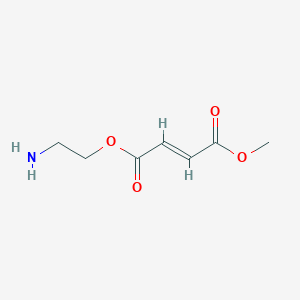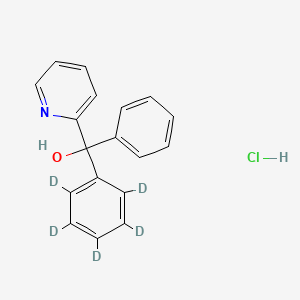
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5: is a deuterated compound used primarily in proteomics research. It has the molecular formula C18H11D5ClNO and a molecular weight of 302.81 g/mol . This compound is a stable isotope-labeled analog of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride, which is often used in various chemical and biological studies.
Métodos De Preparación
The synthesis of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves several steps. The primary synthetic route includes the reaction of pyridine with benzophenone in the presence of a deuterating agent to introduce deuterium atoms. The reaction conditions typically involve the use of a strong acid like hydrochloric acid to form the hydrochloride salt
Análisis De Reacciones Químicas
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is widely used in scientific research, particularly in:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in proteomics to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves its interaction with specific molecular targets. It primarily acts by binding to proteins and altering their structure and function. The pathways involved include various enzymatic reactions and protein-protein interactions .
Comparación Con Compuestos Similares
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
alpha,alpha-Diphenyl-2-pyridinemethanol: The non-deuterated analog with similar chemical properties.
alpha,alpha-Diphenyl-2-pyrrolidinemethanol: A structurally similar compound with a pyrrolidine ring instead of a pyridine ring.
This compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for research applications requiring high precision and stability.
Propiedades
Fórmula molecular |
C18H16ClNO |
|---|---|
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)-phenyl-pyridin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C18H15NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-14,20H;1H/i1D,3D,4D,9D,10D; |
Clave InChI |
ROMDRFVOHSEQMP-SQJASTRZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=N3)O)[2H])[2H].Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


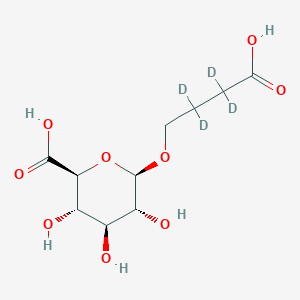
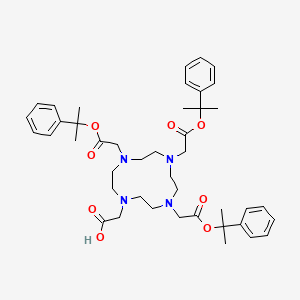
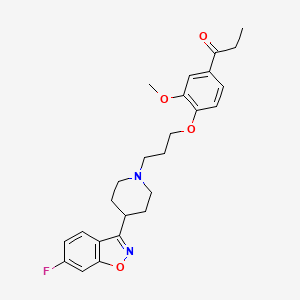

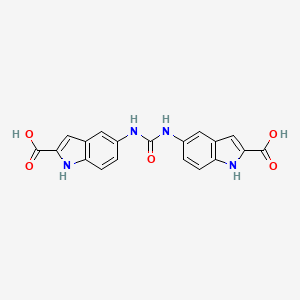
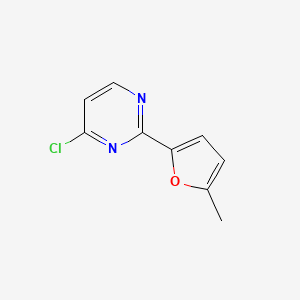
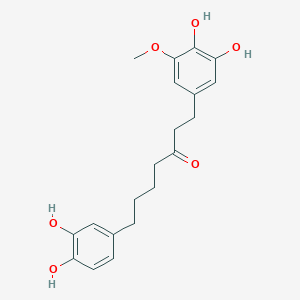
![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)
![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)
